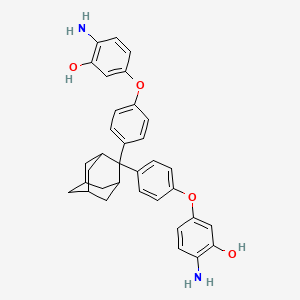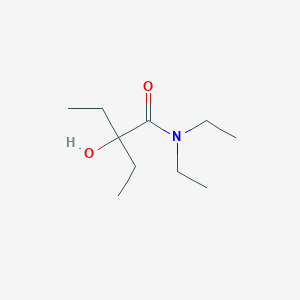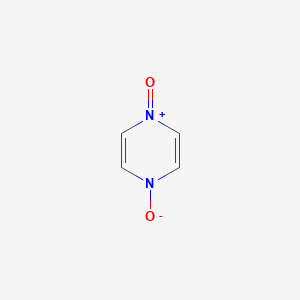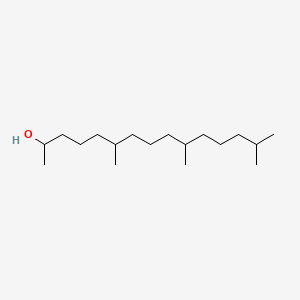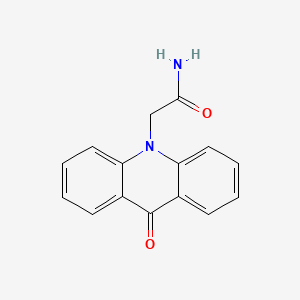
9-Oxo-10-acridineacetic acid
Descripción general
Descripción
9-Oxo-10(9H)-acridineacetic acid is a reagent for pre-column derivatization of amino acids for fluorescent determination in HPLC. It is also a building block in pharmaceutics .
Molecular Structure Analysis
The molecular formula of 9-Oxo-10-acridineacetic acid is C15H11NO3 . Its molecular weight is 253.25 .Chemical Reactions Analysis
While specific chemical reactions involving 9-Oxo-10-acridineacetic acid are not detailed in the search results, it is known to be used as a reagent for pre-column derivatization of amino acids for fluorescent determination in HPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of 9-Oxo-10-acridineacetic acid include a molecular weight of 253.25 and a molecular formula of C15H11NO3 . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Binding to Serum Albumins and Interferon Induction : CMA and its analogs were found to bind mainly to serum albumins and exhibit activities like stabilizing human erythrocyte membranes and acting as interferon inducers in mice (Piasecki et al., 1985). This suggests potential in immune response modulation and therapeutic applications.
Enhancement of Serum Interferon Response : Structural analogs of CMA were shown to significantly enhance the serum interferon response in mice, suggesting a role in immunological processes (Inglot et al., 1985).
Induction and Tolerance in Immune Responses : Studies on choline and halogen analogs of CMA revealed their roles in inducing interferon in mice and macrophage cultures, as well as inducing tolerance or hyperreactivity to interferon induction (Szulc et al., 1987).
Coordination with Metal Ions : CMA has been studied for its interaction with metal ions like Co(II), Ni(II), Cu(II), and Zn(II), indicating potential applications in coordination chemistry and possibly in the development of new materials or catalysts (Miernik et al., 1989).
Application in Synthesis and Spectroscopy : Research on the synthesis and magnetic properties of compounds like Cu(CMA)2(H2O)2 highlights the potential of CMA in the field of material sciences and spectroscopic studies (Miernik et al., 1993).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(9-oxoacridin-10-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-14(18)9-17-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJPYXDXMICXLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998968 | |
| Record name | 2-(9-Oxoacridin-10(9H)-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77778-90-6 | |
| Record name | 10(9H)-Acridineacetamide, 9-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077778906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(9-Oxoacridin-10(9H)-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2r,4s)-2-[(r)-Benzylcarbamoyl-phenylacetyl-methyl]-5,5-dimethyl-thiazolidine-4-carboxylic acid](/img/structure/B1204080.png)
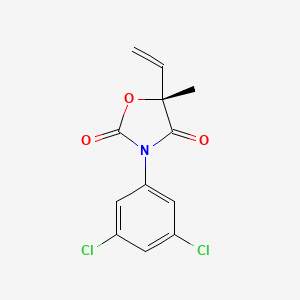

![2-Methoxy-6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B1204087.png)
